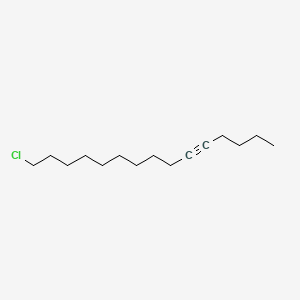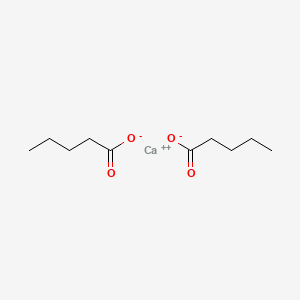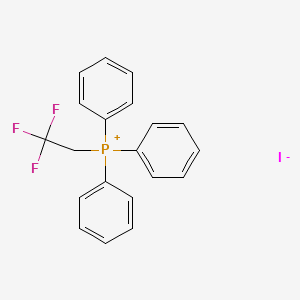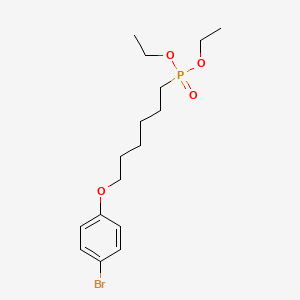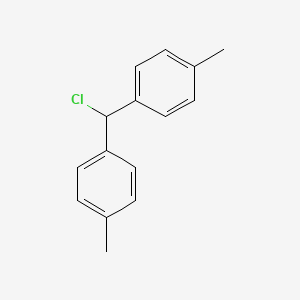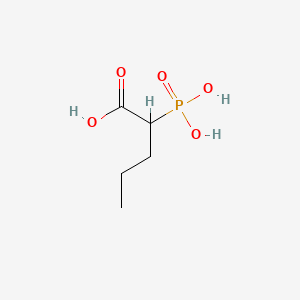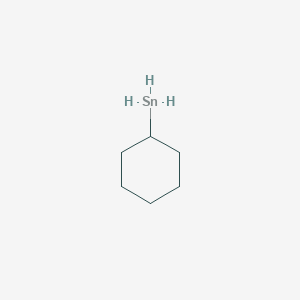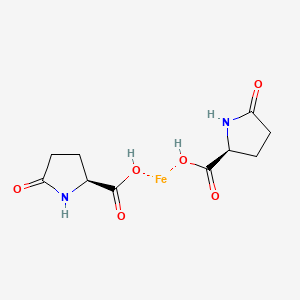
Bis(5-oxo-L-prolinato-N1,O2)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-oxo-L-prolinato-N1,O2)iron is a coordination compound with the molecular formula C10H14FeN2O6. It is known for its unique structure, which includes iron coordinated with two 5-oxo-L-prolinato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-oxo-L-prolinato-N1,O2)iron typically involves the reaction of iron salts with 5-oxo-L-proline under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding 5-oxo-L-proline. The mixture is then stirred and heated to facilitate the formation of the desired coordination compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(5-oxo-L-prolinato-N1,O2)iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also be reduced under specific conditions, altering the coordination environment around the iron.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-prolinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(II) species .
Wissenschaftliche Forschungsanwendungen
Bis(5-oxo-L-prolinato-N1,O2)iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Wirkmechanismus
The mechanism by which Bis(5-oxo-L-prolinato-N1,O2)iron exerts its effects involves the coordination of the iron center with the 5-oxo-L-prolinato ligands. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(5-oxo-L-prolinato-N1,O2)zinc: Similar in structure but with zinc instead of iron.
Bis(5-oxo-L-prolinato-N1,O2)nickel: Contains nickel in place of iron.
Bis(5-oxo-L-prolinato-N1,O2)magnesium: Magnesium replaces iron in this compound.
Uniqueness
Bis(5-oxo-L-prolinato-N1,O2)iron is unique due to the specific electronic properties imparted by the iron center. These properties make it particularly effective in catalytic applications and potentially useful in biological systems .
Eigenschaften
CAS-Nummer |
69916-59-2 |
|---|---|
Molekularformel |
C10H14FeN2O6 |
Molekulargewicht |
314.07 g/mol |
IUPAC-Name |
iron;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1 |
InChI-Schlüssel |
BDEZCLLXWQFLCA-QHTZZOMLSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Fe] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


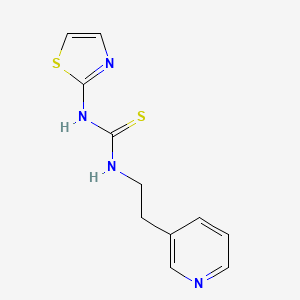
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)


